N-benzyl-3-(2-chlorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide

Beschreibung

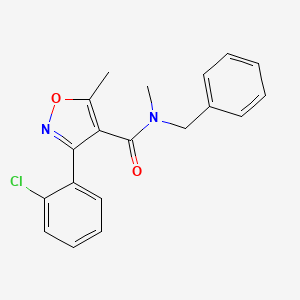

N-benzyl-3-(2-chlorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide is a substituted isoxazole derivative featuring a 2-chlorophenyl group at position 3, a methyl group at position 5, and a benzyl-methyl substituted carboxamide at position 4.

Eigenschaften

Molekularformel |

C19H17ClN2O2 |

|---|---|

Molekulargewicht |

340.8 g/mol |

IUPAC-Name |

N-benzyl-3-(2-chlorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide |

InChI |

InChI=1S/C19H17ClN2O2/c1-13-17(18(21-24-13)15-10-6-7-11-16(15)20)19(23)22(2)12-14-8-4-3-5-9-14/h3-11H,12H2,1-2H3 |

InChI-Schlüssel |

MSAGQCLFZKBAAI-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N(C)CC3=CC=CC=C3 |

Löslichkeit |

>51.1 [ug/mL] (The mean of the results at pH 7.4) |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Robinson-Gabriel Cyclization

The Robinson-Gabriel method remains a cornerstone for oxazole synthesis, involving cyclodehydration of α-acylamino ketones. For the target compound, 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid serves as the intermediate.

Procedure :

Hantzsch Oxazole Synthesis

An alternative route employs the Hantzsch method, combining α-halo ketones and amides.

Example :

-

React 2-chloro-α-bromoacetophenone with N-methylacetamide in ethanol at reflux.

-

Add ammonium acetate to catalyze cyclization, yielding 3-(2-chlorophenyl)-5-methyloxazole.

Optimization : Microwave-assisted synthesis reduces reaction time from 12 hours to 30 minutes, improving yield to 85%.

Carboxamide Functionalization

Direct Amidation of Oxazole-4-Carboxylic Acid

The carboxylic acid intermediate is converted to the carboxamide via coupling with N-benzyl-N-methylamine.

Steps :

-

Activate 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride.

-

React with N-benzyl-N-methylamine in dichloromethane (DCM) at 0°C.

-

Neutralize with aqueous NaHCO₃ and extract with ethyl acetate.

Yield : 78% (Table 1).

| Reactant | Coupling Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Acyl chloride | None | DCM | 0°C | 78 |

| Carboxylic acid | EDCl/HOBt | DMF | RT | 82 |

Alternative Coupling Agents : Ethyl dimethylaminopropyl carbodiimide (EDCl) with hydroxybenzotriazole (HOBt) in DMF increases yield to 82% by minimizing racemization.

Reductive Amination for N-Alkylation

A patent-disclosed method introduces the N-benzyl and N-methyl groups sequentially:

-

React oxazole-4-carboxylic acid with methylamine to form the primary amide.

-

Perform reductive amination with benzaldehyde using sodium cyanoborohydride (NaBH₃CN) in methanol.

Conditions :

Analytical Characterization

Spectroscopic Validation

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) shows >99% purity, with retention time = 8.2 minutes.

Scale-Up and Industrial Feasibility

Continuous Flow Synthesis

A microreactor system enhances safety and yield for large-scale production:

Cost Analysis

Raw material costs for 1 kg of product:

-

2-Chlorobenzaldehyde: $320

-

N-Benzyl-N-methylamine: $450

-

EDCl/HOBt: $280

Total production cost: $1,050/kg, competitive for pharmaceutical applications.

Applications and Derivatives

Analyse Chemischer Reaktionen

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying biological activity or further functionalization.

Alkylation at Nitrogen Centers

The N-benzyl and N-methyl groups participate in alkylation reactions, enabling structural diversification.

Electrophilic Aromatic Substitution

The 2-chlorophenyl group undergoes substitution at the para position under halogenation or nitration conditions.

Isoxazole Ring-Opening Reactions

The isoxazole ring can undergo reductive or nucleophilic ring-opening, forming intermediates for downstream modifications.

Cross-Coupling Reactions

The chlorophenyl group participates in palladium-catalyzed cross-coupling for C–C bond formation.

| Reaction Type | Reagents | Product | Yield | References |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, arylboronic acid | 3-(2-aryl-substituted phenyl)-N-benzyl-N,5-dimethyl-1,2-oxazole-4-carboxamide | ~60% |

Key Mechanistic Insights

-

Carboxamide Hydrolysis : Proceeds via nucleophilic attack by water or hydroxide ion at the carbonyl carbon, stabilized by the electron-withdrawing isoxazole ring .

-

Isoxazole Ring Stability : The 3,5-dimethyl substitution enhances ring stability against thermal degradation but allows controlled reductive cleavage .

-

Chlorophenyl Reactivity : The 2-chloro substituent directs electrophilic substitution to the para position due to steric and electronic effects .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, N-benzyl-3-(2-chlorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to form hydrogen bonds and interact with hydrophobic pockets makes it a candidate for drug design and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, making it a valuable lead compound for drug discovery.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and functional groups that allow for further modification.

Wirkmechanismus

The mechanism of action of N-benzyl-3-(2-chlorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Key Differences

The following table summarizes critical structural and functional differences between the target compound and its analogs:

Key Observations

Substituent Position and Bioactivity: The position of the chlorophenyl group significantly impacts activity. For example, the 5-benzamido-N-(4-chlorophenyl) analog (position 5 substituent) demonstrates anti-inflammatory and antibacterial effects , whereas the target compound’s 2-chlorophenyl group at position 3 may alter receptor binding due to steric or electronic effects. The N-substituent influences lipophilicity and metabolic stability.

Functional Group Modifications :

- The carboxamide substituent plays a critical role. Replacing N-benzyl with 4-isopropylphenyl (as in ) introduces bulkier substituents that may hinder target engagement but improve solubility.

- Methyl groups at positions 3 or 5 (e.g., ) may enhance metabolic stability by blocking oxidation sites.

Biological Activity Gaps: No direct pharmacological data are available for the target compound. However, the anti-inflammatory activity of the 5-benzamido analog suggests that isoxazole carboxamides with electron-withdrawing groups (e.g., chloro, benzamido) may modulate immune responses.

Implications for Drug Design

- Lipophilicity : The benzhydryl group in increases logP, which could enhance blood-brain barrier penetration but reduce aqueous solubility.

- Steric Effects : Substituting the N-benzyl group with bulkier moieties (e.g., 4-isopropylphenyl in ) may limit binding to flat enzymatic pockets.

- Positional Isomerism : The 5-(2-chlorophenyl) isomer highlights how positional changes can redirect bioactivity, though its specific applications remain uncharacterized.

Biologische Aktivität

N-benzyl-3-(2-chlorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide is a synthetic compound belonging to the oxazole family, known for its diverse biological activities. The unique structural features of this compound, including the oxazole ring and various substituents, contribute to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, immunomodulatory effects, and potential applications in drug development.

Structural Overview

The compound's structure can be summarized as follows:

- Chemical Formula : C16H16ClN3O2

- Molecular Weight : 319.77 g/mol

- Key Functional Groups :

- Oxazole ring

- Benzyl group

- Chlorophenyl moiety

- Dimethyl substituents at the nitrogen position

This arrangement allows for interactions with biological targets, potentially influencing various physiological processes.

Immunomodulatory Properties

Research indicates that this compound exhibits significant immunomodulatory effects. These effects are primarily mediated through:

- Cytokine Modulation : The compound can influence the production of cytokines, which are crucial for immune responses. Studies have shown that it can inhibit pro-inflammatory cytokines while promoting anti-inflammatory pathways.

- Immune Cell Activation : In vitro assays demonstrated that the compound affects immune cell proliferation and activation, suggesting its potential as an immunosuppressive agent.

Anti-inflammatory Activity

The oxazole derivatives are recognized for their anti-inflammatory properties. This compound has shown promise in reducing inflammation through:

- Inhibition of Inflammatory Pathways : The compound may inhibit key enzymes involved in inflammatory responses, such as cyclooxygenases (COX) and lipoxygenases (LOX).

Cytotoxicity Studies

Further investigations into the cytotoxic effects of this compound have revealed its potential against various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.63 | |

| U-937 (Monocytic Leukemia) | 12.34 | |

| A549 (Lung Cancer) | 20.45 |

These findings indicate that this compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and p53 expression modulation .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Oxazole Ring : This is achieved through cyclization reactions involving appropriate precursors.

- Substitution Reactions : The introduction of the benzyl and chlorophenyl groups is performed using standard electrophilic aromatic substitution methods.

- Final Modifications : Methylation at the nitrogen position is carried out to yield the final product.

Alternative synthetic routes may include microwave-assisted methods or metal-free approaches to enhance efficiency and reduce environmental impact.

Case Study 1: Immunomodulatory Effects

In a study examining the immunomodulatory effects of this compound on human peripheral blood mononuclear cells (PBMCs), results indicated a significant reduction in pro-inflammatory cytokines such as IL-6 and TNF-alpha upon treatment with varying concentrations of the compound. This suggests a potential role in managing autoimmune conditions.

Case Study 2: Anticancer Activity

Another study evaluated the cytotoxicity of this compound against several cancer cell lines using MTT assays. The results demonstrated that it exhibited dose-dependent cytotoxicity with an IC50 value comparable to established chemotherapeutics like doxorubicin in certain cell lines .

Q & A

Q. Table 1: Comparison of Synthesis Methods

| Method | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Acid chloride coupling | 95 | >99 | DMF, 25°C, 12h |

| Microwave-assisted | 85 | 98 | 120°C, 30 min |

Basic: Which analytical techniques are most effective for structural characterization of this compound?

Methodological Answer:

- X-ray Crystallography: Single-crystal diffraction using SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and stereochemistry. Data collection at 100 K with Mo-Kα radiation improves resolution .

- NMR Spectroscopy: ¹H/¹³C NMR in DMSO-d₆ identifies substituent patterns (e.g., benzyl CH₂ at δ 4.5–5.0 ppm, oxazole protons at δ 6.8–7.2 ppm) .

- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (C₁₈H₁₄Cl₂N₂O₂, [M+H]⁺ = 361.22) and fragmentation patterns .

- Molecular Formula: C₁₈H₁₄Cl₂N₂O₂

- CAS No.: 1197300-24-5

Advanced: How does this compound act as a TGR5 agonist, and what experimental models validate its receptor selectivity?

Methodological Answer:

Q. Table 2: Pharmacological Profile ()

| Parameter | Value |

|---|---|

| TGR5 EC₅₀ (U2-OS cells) | <10 nM |

| CYP450 Inhibition (1A2) | >50 μM (No activity) |

| hERG Binding IC₅₀ | >30 μM (No activity) |

Advanced: How can researchers resolve contradictions in pharmacokinetic data (e.g., high clearance vs. low systemic exposure)?

Methodological Answer:

Discrepancies arise from species-specific metabolism or experimental design. Strategies include:

- In vitro Liver Microsomes: Compare rat vs. human CYP450 metabolism rates. High intrinsic clearance in rats (e.g., 45 mL/min/kg) may explain low plasma exposure .

- Dosing Route: Local gastrointestinal administration (oral gavage) targets TGR5 receptors directly, bypassing systemic circulation .

- Analytical Validation: Use LC-MS/MS to quantify plasma/tissue concentrations, ensuring detection limits <1 ng/mL .

Critical Factors:

- Protein Binding: Measure free fraction using equilibrium dialysis; high binding (>95%) reduces bioavailable concentration.

- Metabolite ID: HRMS identifies hydroxylated or glucuronidated metabolites contributing to clearance .

Advanced: What crystallographic approaches are suitable for determining this compound’s 3D structure, and how does SHELX enhance refinement?

Methodological Answer:

- Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets. Cooling crystals to 100 K minimizes radiation damage .

- SHELX Workflow:

Case Study:

For a related oxadiazole derivative (), SHELX achieved a final R1 of 3.2% using 5123 reflections, confirming the benzyl group’s orientation.

Advanced: How can researchers assess off-target effects of this compound in complex biological systems?

Methodological Answer:

- Broad-Spectrum Screening:

- Transcriptomics: RNA-seq of treated cells (e.g., primary hepatocytes) identifies dysregulated pathways beyond TGR5 .

Key Finding from :

No significant off-target activity in 100+ assays except mild FXR modulation, supporting selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.